molecular formula C9H8N2O2S B15173112 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde CAS No. 920536-37-4

5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde

Cat. No.: B15173112
CAS No.: 920536-37-4
M. Wt: 208.24 g/mol
InChI Key: WFUCARHAXBRQOB-UHFFFAOYSA-N
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Description

5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is a heterocyclic compound that features both imidazole and furan rings The imidazole ring is known for its presence in many biologically active molecules, while the furan ring is a common motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of catalytic cyclization and functional group compatibility, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The imidazole and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong acids or bases.

Major Products

    Oxidation: 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carboxylic acid.

    Reduction: 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-methanol.

    Substitution: Various substituted imidazole and furan derivatives.

Scientific Research Applications

5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is not well-documented. compounds containing imidazole rings often interact with biological targets such as enzymes and receptors. The furan ring may also contribute to the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    5-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group and an acetic acid moiety.

Uniqueness

5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is unique due to the presence of both imidazole and furan rings, which can confer a combination of biological activity and chemical reactivity. This dual functionality makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

920536-37-4

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

5-[(5-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde

InChI

InChI=1S/C9H8N2O2S/c1-6-4-10-9(11-6)14-8-3-2-7(5-12)13-8/h2-5H,1H3,(H,10,11)

InChI Key

WFUCARHAXBRQOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)SC2=CC=C(O2)C=O

Origin of Product

United States

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